molecular formula C21H28O5 B14859497 Arisanschinin E

Arisanschinin E

Cat. No.: B14859497
M. Wt: 360.4 g/mol
InChI Key: AYPLZNRYBLNHNZ-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arisanschinin E is a lignan compound isolated from the aerial parts of the plant Schisandra arisanensisThis compound has garnered interest due to its unique chemical structure and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Arisanschinin E involves the extraction of the compound from the EtOAc-soluble fraction of Schisandra arisanensis. The structures of this compound and related compounds are elucidated using extensive spectroscopic analyses, including 2D NMR (HMQC, HMBC, and NOESY) experiments .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.

Chemical Reactions Analysis

Types of Reactions: Arisanschinin E can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under controlled laboratory conditions to study the compound’s reactivity and potential modifications .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Various nucleophiles and electrophiles can be used to introduce different functional groups into the molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Arisanschinin E involves its interaction with specific molecular targets and pathways. For instance, its inhibition of α-glucosidase suggests that it may interfere with carbohydrate metabolism, potentially aiding in the management of diabetes . Additionally, its antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.

Properties

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

5-[(2S,3R)-4-(3-hydroxy-4-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol

InChI

InChI=1S/C21H28O5/c1-13(8-15-6-7-19(24-3)17(22)10-15)14(2)9-16-11-18(23)21(26-5)20(12-16)25-4/h6-7,10-14,22-23H,8-9H2,1-5H3/t13-,14+/m1/s1

InChI Key

AYPLZNRYBLNHNZ-KGLIPLIRSA-N

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)O)[C@@H](C)CC2=CC(=C(C(=C2)OC)OC)O

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)O)C(C)CC2=CC(=C(C(=C2)OC)OC)O

Origin of Product

United States

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